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Abstract

Pociredir (formerly FTX-6058) is an investigational, orally bioavailable small molecule in
development for the treatment of sickle cell disease (SCD). Developed by Fulcrum
Therapeutics, Pociredir is a potent and selective inhibitor of Embryonic Ectoderm
Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). By
inhibiting EED, Pociredir upregulates the expression of fetal hemoglobin (HbF), a key
therapeutic strategy for mitigating the pathophysiology of SCD. This technical guide provides a
comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical
development of Pociredir, intended for an audience of researchers, scientists, and drug
development professionals. All quantitative data is summarized in structured tables, and key
experimental methodologies are detailed. Signaling pathways and experimental workflows are
visualized using the DOT language.

Introduction to Sickle Cell Disease and the
Therapeutic Rationale for HbF Induction

Sickle cell disease is a monogenic disorder caused by a point mutation in the (3-globin gene,
leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions,
HbS polymerizes, causing red blood cells to become rigid and assume a characteristic sickle
shape. This leads to chronic hemolysis, vaso-occlusive crises (VOCs), and progressive end-
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organ damage.[1] A well-established clinical observation is that individuals with SCD who also
have hereditary persistence of fetal hemoglobin (HPFH) experience a significantly milder
disease course.[2] Fetal hemoglobin (HbF) is the primary oxygen-carrying protein during fetal
life and its production is largely silenced after birth.[1] The presence of HbF in red blood cells of
SCD patients inhibits the polymerization of HbS. Therefore, therapeutic strategies aimed at
reactivating HbF expression are a major focus of drug development for SCD.[2]

Discovery and Medicinal Chemistry of Pociredir

Pociredir was identified through Fulcrum Therapeutics' proprietary drug discovery platform.
The medicinal chemistry strategy focused on developing a potent and selective small molecule
inhibitor of EED with favorable pharmacokinetic properties for once-daily oral administration.[3]

Chemical Structure

The chemical structure of Pociredir (FTX-6058) has been disclosed and is presented below.

Chemical Name: (S)-12-fluoro-4-(2-methylpyridin-3-yl)-7a,8,13,14-tetrahydro-7H-furo[4,3,2-
gh]pyrido[2',3":5,6][4][5][6]triazolo[1',5:1,6]pyrido[3,2-c][3][5]benzoxazonine

CAS No: 2297405-24-1

(Image of the chemical structure of Pociredir would be placed here in a full whitepaper)

Mechanism of Action

Pociredir is a selective inhibitor of Embryonic Ectoderm Development (EED), a core subunit of
the Polycomb Repressive Complex 2 (PRC2).[4][7] PRC2 is an epigenetic regulator that
catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with
gene silencing. By binding to EED, Pociredir inhibits the enzymatic activity of PRC2.[6][8] This
leads to a reduction in H3K27me3 at the y-globin (HBG1/HBGZ2) gene locus, resulting in the
upregulation of y-globin mRNA and a subsequent increase in the production of fetal
hemoglobin (HbF).[2][6] The proposed mechanism of action is believed to be independent of
BCL11A, a known repressor of HbF.[6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of Pociredir.
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Caption: Mechanism of action of Pociredir.

Preclinical Development

Pociredir has undergone extensive preclinical evaluation in both in vitro and in vivo models to
establish its proof-of-concept for the treatment of sickle cell disease.

In Vitro Studies

Experimental System: Human CD34+ hematopoietic stem and progenitor cells isolated from
healthy and sickle cell disease donors were differentiated into erythroid precursors.

Methodology:

o Cell Culture: CD34+ cells were cultured in a multi-step differentiation medium to induce
erythroid lineage commitment and maturation.

o Drug Treatment: Differentiated erythroid precursors were treated with varying concentrations
of Pociredir.

e Endpoint Analysis:

o HbF Protein Levels: Fetal hemoglobin levels were quantified as a percentage of total
hemoglobin using high-performance liquid chromatography (HPLC).
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o y-globin mRNA Expression: The relative expression of y-globin mRNA was measured by
guantitative reverse transcription PCR (qRT-PCR).

o F-cells: The percentage of cells expressing HbF (F-cells) was determined by flow
cytometry using an anti-HbF antibody.

Key Findings:

» Treatment with Pociredir resulted in a dose-dependent increase in HbF protein levels in
erythroid cells derived from both healthy and SCD donors, reaching up to approximately 30%
of total hemoglobin.[8]

e A corresponding increase in y-globin mRNA expression was observed.

o Pociredir induced a pancellular distribution of HbF, which is believed to be important for its
therapeutic effect.[S]

In Vivo Studies

Animal Model: The Townes mouse model of sickle cell disease was utilized for in vivo studies.
This humanized mouse model expresses human a-globin and human sickle 3-globin (BS),
recapitulating key features of human SCD.[1]

Methodology:

e Animal Dosing: Townes SCD mice were orally administered Pociredir once daily at various
dose levels.

e Endpoint Analysis:

o HbF Protein Levels: Blood samples were collected at different time points, and HbF levels
were measured by HPLC.

o Hbb-bhl mRNA Expression: In some studies with wild-type mice, the expression of the
murine embryonic hemoglobin surrogate, Hbb-bh1, was measured in bone marrow as a
marker of target engagement.

o Hematological Parameters: Standard hematological parameters were assessed.
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o Pharmacokinetics: Plasma concentrations of Pociredir were measured to determine its
pharmacokinetic profile.

Key Findings:

¢ Oral administration of Pociredir to Townes SCD mice resulted in a dose- and time-
dependent increase in HbF protein levels.[9]

e Pociredir demonstrated superior HbF induction compared to hydroxyurea in a head-to-head
preclinical study in the Townes mouse model.[8]

e The drug showed good oral bioavailability and a pharmacokinetic profile supportive of once-
daily dosing.

o Target engagement in bone marrow was correlated with target engagement in peripheral
monocytes, suggesting a potential for a convenient clinical biomarker.[9]
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Clinical Development

Pociredir is currently being evaluated in a Phase 1b clinical trial in adult patients with sickle
cell disease.

Phase 1 Study in Healthy Volunteers (NCT04586985)
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A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose
study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Pociredir in
healthy adult volunteers.

Key Findings:
o Pociredir was generally well-tolerated with no serious adverse events reported.
e The pharmacokinetic profile supported once-daily oral dosing.

o Dose-dependent increases in y-globin mMRNA were observed, demonstrating target
engagement.[2]

Phase 1b PIONEER Study in SCD Patients
(NCT05169580)

The PIONEER study is an ongoing, open-label, multi-center, international Phase 1b trial
designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
Pociredir in adults with SCD.

Study Design:
o Patient Population: Adults (18-65 years) with severe SCD.

» Dosing Cohorts: Multiple ascending dose cohorts, including 2 mg, 6 mg, 12 mg, and 20 mg
once daily. A 30 mg cohort may also be initiated.[5]

e Treatment Duration: 12 weeks of dosing followed by a 4-week follow-up period.[5]
e Primary Endpoints: Safety and tolerability, and pharmacokinetics.[5]

o Secondary and Exploratory Endpoints:

[¢]

Change in HbF levels (measured by HPLC).[10]

o

Markers of hemolysis (e.qg., bilirubin, lactate dehydrogenase).[11]

o

Percentage of F-cells (measured by flow cytometry).[10]
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o Globin gene expression (measured by ddPCR).[10]

o Incidence of vaso-occlusive crises (VOCs).[12]

Clinical Trial Workflow Diagram
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(Safety and Efficacy Monitoring

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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